Bienvenue dans la boutique en ligne BenchChem!

Furo[2,3-B]pyridine

FAK inhibition anticancer kinase inhibitor scaffold

Furo[2,3-b]pyridine (CAS 272-01-5) is a bicyclic heteroaromatic compound comprising a furan ring (O-containing) fused to a pyridine ring (N-containing) at the 2,3-positions, with the molecular formula C₇H₅NO and a molecular weight of 119.12 g/mol. Commercially available grades typically offer standard purity ≥95%.

Molecular Formula C7H5NO
Molecular Weight 119.12 g/mol
CAS No. 272-01-5
Cat. No. B1315467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-B]pyridine
CAS272-01-5
Molecular FormulaC7H5NO
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC=C2
InChIInChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
InChIKeyRCFDIXKVOHJQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furo[2,3-b]pyridine (CAS 272-01-5) – Procurement-Relevant Properties, Specifications, and Core Structural Features for Heterocyclic Scaffold Sourcing


Furo[2,3-b]pyridine (CAS 272-01-5) is a bicyclic heteroaromatic compound comprising a furan ring (O-containing) fused to a pyridine ring (N-containing) at the 2,3-positions, with the molecular formula C₇H₅NO and a molecular weight of 119.12 g/mol . Commercially available grades typically offer standard purity ≥95% . Key physicochemical properties include a predicted boiling point of 179.6±13.0 °C at 760 Torr, a density of 1.196±0.06 g/cm³ at 20 °C, a predicted pKa of 3.79±0.30, and a calculated aqueous solubility of approximately 1.9 g/L at 25 °C . These baseline specifications inform proper storage (typically 2–8 °C for the neat liquid) and handling considerations during procurement and downstream processing .

Why Generic Substitution of Furo[2,3-b]pyridine with 7-Azaindole or Other Hinge-Binding Heterocycles Is Not Scientifically Justified in Kinase Inhibitor Programs


Generic substitution between fused heterocyclic cores such as furo[2,3-b]pyridine and the widely utilized 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is not scientifically equivalent due to fundamental electronic and steric differences at the hinge-binding interface. The replacement of the N–H hydrogen bond donor in 7-azaindole with an oxygen atom in furo[2,3-b]pyridine alters both hydrogen-bonding capacity and the electron density distribution across the π-system, resulting in distinct kinase selectivity profiles [1]. While 7-azaindole-based inhibitors may exhibit broader kinome promiscuity due to dual hydrogen-bond donation, the furo[2,3-b]pyridine scaffold can achieve potent target engagement with altered off-target liability [1]. The quantitative evidence below demonstrates that furo[2,3-b]pyridine derivatives achieve nanomolar inhibition against specific kinases (e.g., FAK, CAMKK2, IRAK4) [2][3][4], whereas the parent 7-azaindole core itself lacks intrinsic inhibitory potency (IC₅₀ > 100,000 nM against PKBβ) [5]. Additionally, the synthetic accessibility of furo[2,3-b]pyridine with orthogonal functionalization handles at the 3- and 5-positions enables modular SAR exploration that is not directly transferable to alternative scaffolds [6].

Furo[2,3-b]pyridine – Quantitative Differential Evidence Against Closest Analogs and In-Class Comparators for Procurement Decision Support


Furo[2,3-b]pyridine-Derived FAK Inhibitors Achieve Nanomolar Potency, Demonstrating Scaffold Viability for Targeted Kinase Inhibition Programs

Furo[2,3-b]pyridine-based derivatives exhibit potent inhibition of Focal Adhesion Kinase (FAK) with IC₅₀ values in the low nanomolar range, confirming the scaffold's suitability for kinase inhibitor development. In a series of designed furo[2,3-b]pyridine derivatives, compounds 4a and 4c potently inhibited FAK enzyme with IC₅₀ values of 54.96 nM and 50.98 nM, respectively [1]. In contrast, the unsubstituted 7-azaindole core shows no meaningful FAK inhibitory activity (IC₅₀ > 100,000 nM against the related PKBβ kinase) [2], highlighting the requirement for specific functionalization and the differential activity achievable with the furo[2,3-b]pyridine framework.

FAK inhibition anticancer kinase inhibitor scaffold

Substituted Furo[2,3-b]pyridine Demonstrates CAMKK2 Inhibition with IC₅₀ = 30 nM, Establishing Viability as a Selective Scaffold Across Divergent Kinase Families

The furo[2,3-b]pyridine scaffold supports potent CAMKK2 inhibition when appropriately substituted. The compound 2-cyclopentyl-4-[5-(3-methylphenyl)furo[2,3-b]pyridin-3-yl]benzoic acid (SGC-CAMKK2-1) exhibits an IC₅₀ value of 30 nM against CAMKK2 kinase [1]. For context, 7-azaindole-based CAMKK2 inhibitors span a wide potency range, from the highly potent GSK650394 (IC₅₀ = 0.63 nM) [2] to the moderate N-methyl azaindole (IC₅₀ = 183 nM) [3]. The furo[2,3-b]pyridine derivative achieves potency within the same nanomolar order of magnitude as established 7-azaindole inhibitors, demonstrating that the oxygen-containing scaffold can serve as a viable isosteric replacement without substantial potency penalty.

CAMKK2 inhibition kinase selectivity scaffold hopping

Optimized Dihydrofuro[2,3-b]pyridine IRAK4 Inhibitor Achieves IC₅₀ = 7.3 nM with Favorable Pharmacokinetic Profile, Demonstrating Scaffold Optimization Potential

Systematic optimization of the dihydrofuro[2,3-b]pyridine scaffold produced a highly potent IRAK4 inhibitor (compound 38) with an IC₅₀ of 7.3 nM, representing a 33-fold improvement in potency from the initial screening hit (compound 16, IC₅₀ = 243 nM) [1]. More critically, the optimization simultaneously addressed clearance and oral bioavailability limitations. Compound 38 demonstrated significantly reduced clearance (Cl = 12 mL/min/kg) compared to the earlier lead compound 21 (Cl = 43 mL/min/kg), along with improved oral bioavailability (F = 21% versus 1.6% for compound 21) and an elevated Lipophilic Ligand Efficiency (LLE = 6.0 versus 5.4) [1].

IRAK4 inhibition lead optimization oral bioavailability

Concise 4-Step Gram-Scale Synthesis with Orthogonal Cross-Coupling Handles Enables Efficient SAR Exploration and Scalable Procurement

A robust, concise 4-step synthetic route to furo[2,3-b]pyridines has been developed and optimized for gram-to-multi-gram scale production, with only one step requiring purification by column chromatography [1]. Crucially, the method installs orthogonal functional handles at the 3- and 5-positions, enabling chemoselective palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for modular SAR exploration [1]. This synthetic accessibility contrasts with alternative fused heterocycles (e.g., furo[3,2-b]pyridine, thieno[2,3-b]pyridine), which may require longer sequences or lack orthogonal functionalization handles for divergent library synthesis [1].

gram-scale synthesis palladium cross-coupling medicinal chemistry

Furo[2,3-b]pyridine Derivatives Demonstrate Antiproliferative Activity with Selectivity for Cancer Cell Lines Over Normal Cells

A series of furo[2,3-b]pyridine derivatives was evaluated for in vitro antiproliferative activity against human liver (HUH-7), lung (A549), and breast (MCF-7) cancer cell lines, alongside cytotoxicity assessment in normal lung fibroblasts (WI-38) to determine selectivity [1]. Seven compounds (4a, 4c, 5, 6, 10c, 11, and 12) displayed significant antiproliferative activity and high selectivity toward cancer cells, with a Selectivity Index (SI) greater than 2 [1]. This indicates that the compounds preferentially inhibit cancer cell proliferation over normal cell viability at the concentrations tested.

antiproliferative activity cancer cell lines selectivity index

Dihydrofuro[2,3-b]pyridine IRAK4 Inhibitor Demonstrates In Vivo Efficacy in LPS-Induced Cytokine Release Model, Validating Translational Potential

Compound 38, a dihydrofuro[2,3-b]pyridine derivative with an IRAK4 IC₅₀ of 7.3 nM, demonstrated significant in vivo pharmacological activity following oral administration [1]. In an LPS-induced mouse model of acute inflammation, compound 38 reduced the in vitro production of pro-inflammatory cytokines in both mouse iBMDMs and human PBMCs, and was orally efficacious in the inhibition of serum TNF-α secretion [1]. This establishes proof-of-concept that furo[2,3-b]pyridine-based inhibitors can achieve target engagement and functional efficacy in vivo.

in vivo efficacy cytokine inhibition inflammation model

Furo[2,3-b]pyridine – Optimal Research and Industrial Application Scenarios Informed by Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery and Scaffold-Hopping Programs Requiring Alternative Hinge-Binding Motifs to 7-Azaindole

Procurement of furo[2,3-b]pyridine is scientifically justified for medicinal chemistry programs seeking to diversify kinase inhibitor chemical space away from the extensively patented 7-azaindole scaffold. The furo[2,3-b]pyridine core, as demonstrated by FAK inhibitors with IC₅₀ values of 50.98–54.96 nM [1] and CAMKK2 inhibitors with IC₅₀ = 30 nM [2], provides a viable oxygen-containing isostere that maintains nanomolar potency while potentially altering kinase selectivity profiles. This is particularly valuable when 7-azaindole-based leads exhibit undesirable off-target activity or when intellectual property freedom-to-operate is constrained.

Parallel Synthesis and Structure-Activity Relationship (SAR) Library Construction for Kinase Targets

The validated 4-step, gram-scale synthetic route with orthogonal functional handles at the 3- and 5-positions makes furo[2,3-b]pyridine an optimal core for constructing diverse SAR libraries via palladium-catalyzed cross-coupling [3]. The ability to independently vary substituents at two distinct positions using chemoselective coupling reactions enables efficient exploration of chemical space around the hinge-binding region, accelerating lead optimization timelines for targets such as IRAK4, where systematic SAR optimization achieved a 33-fold improvement in potency alongside favorable pharmacokinetic parameters (Cl = 12 mL/min/kg, F = 21%) [4].

Development of IRAK4-Targeted Therapeutics for Inflammatory and Autoimmune Disorders

Procurement of furo[2,3-b]pyridine or its dihydro derivatives is indicated for programs targeting IRAK4 in inflammatory and autoimmune diseases. The dihydrofuro[2,3-b]pyridine scaffold has been optimized to yield compound 38, which combines excellent biochemical potency (IRAK4 IC₅₀ = 7.3 nM) with favorable in vitro ADME properties and demonstrated in vivo efficacy in reducing LPS-induced serum TNF-α secretion in mice following oral dosing [4]. This compound exhibits a favorable overall profile (LLE = 6.0), positioning the furo[2,3-b]pyridine core as a chemically tractable starting point for further preclinical development of IRAK4 inhibitors.

Anticancer Drug Discovery Targeting FAK-Driven Tumor Progression and Metastasis

Furo[2,3-b]pyridine derivatives have demonstrated potent FAK inhibition (IC₅₀ = 50.98–54.96 nM) and selective antiproliferative activity against liver (HUH-7), lung (A549), and breast (MCF-7) cancer cell lines, with a selectivity index greater than 2 relative to normal WI-38 fibroblasts [1]. Flow cytometric analysis further revealed that these compounds induce cell cycle arrest at the G1 phase and increase caspase-3 expression, indicating apoptotic pathway engagement [1]. These data support the procurement and use of furo[2,3-b]pyridine as a scaffold for developing novel FAK-targeted anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[2,3-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.